molecular formula C10H6Cl2N2 B13108583 2,5-Dichloro-4-phenylpyrimidine

2,5-Dichloro-4-phenylpyrimidine

Cat. No.: B13108583
M. Wt: 225.07 g/mol
InChI Key: IFKZCTXAQDMSDQ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-phenylpyrimidine is a valuable chemical intermediate for research and development, particularly in medicinal chemistry. The dichloro-pyrimidine core is a privileged scaffold in drug discovery, known for its ability to interact with a variety of biological targets. This compound is primarily used as a versatile building block for the synthesis of more complex molecules. Researchers can perform sequential nucleophilic substitution reactions on the chlorinated sites to create diverse libraries of compounds for biological screening . Similar phenylpyrimidine structures have been utilized in developing inhibitors for various therapeutic targets, including kinase enzymes involved in cancer , and antimicrobial agents . The presence of both chlorine atoms and the phenyl group on the pyrimidine ring makes it a key precursor in constructing molecules for potential application in pharmaceuticals and advanced materials. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. HANDLING & SAFETY: Consult the Safety Data Sheet (SDS) before use. This compound is for use by qualified researchers only. Proper personal protective equipment (PPE) should be worn, and all handling should be conducted in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,5-dichloro-4-phenylpyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

IFKZCTXAQDMSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Precursors

  • Chlorination of 4-phenylpyrimidine or 4-phenylpyrimidin-2,5-diol : The common approach involves chlorination of a pyrimidine ring bearing a phenyl substituent at the 4-position. Chlorinating agents such as phosphorus oxychloride (POCl3) are used under reflux conditions to substitute hydroxyl or amino groups with chlorine atoms at the 2 and 5 positions. The reaction is often performed with a base like triethylamine to scavenge released HCl and improve yield.

  • Reaction conditions : Typically, the chlorination is carried out under reflux for several hours (4-8 h) at temperatures ranging from 80 to 110 °C. The solvent is often POCl3 itself or chlorinated solvents compatible with the reagents.

Multi-step Synthesis via Diazonium or Coupling Reactions

  • Some patents describe preparation of related dichlorophenylpyrimidines via diazotization and coupling reactions starting from aniline derivatives, followed by reduction and chlorination steps. These methods involve:

    • Diazotization of aniline derivatives under acidic conditions with sodium nitrite at 0–5 °C.

    • Coupling with chlorinated pyrimidine intermediates to form azo compounds.

    • Catalytic reduction (e.g., with zinc powder under acidic conditions at 90–105 °C) to yield amino-substituted intermediates.

    • Subsequent chlorination or substitution steps to install chlorine atoms at desired positions.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Diazotization Aniline, HCl (12%), NaNO2 0–5 0.5 - Formation of diazonium salt under acidic aqueous conditions
Coupling 2,5-dichlorophenamide, diazonium salt 8–10 4.5 - pH controlled at 8–8.5 to form azo compound
Reduction Zn powder catalyst, acidic medium (HCl), water 90–105 3 - Hydrogenolysis to reduce azo to amino compound, simultaneous steam distillation to recover aniline
Chlorination POCl3, triethylamine or base 80–110 4–8 70–90 Chlorination at 2,5 positions on pyrimidine ring
Hydrolysis/Nitration* (For related intermediates) 5–98 0.5–3 90+ Multi-step for intermediates; not directly applied to 2,5-dichloro-4-phenylpyrimidine

*Note: Hydrolysis and nitration steps are part of related synthetic routes for precursors or analogs.

  • Catalyst choice and reaction pH : Zinc powder under acidic conditions (pH 4.5–5.5) was found effective for reduction of azo intermediates with reaction times around 3 hours at 90–105 °C, yielding high purity products.

  • Solvent and temperature control : Use of POCl3 as both reagent and solvent allows efficient chlorination. Maintaining temperature below 110 °C prevents decomposition and side reactions.

  • Purification : Crystallization from methanol-water mixtures after pH adjustment (to about 8–8.5) yields high purity 2,5-dichloro derivatives. Filtration and drying under controlled temperatures (50–80 °C) are standard.

  • Environmental considerations : Some patents emphasize recycling solvents such as 1,2-dichloroethane and minimizing acid waste during acylation and chlorination steps to improve sustainability.

Method Type Starting Material(s) Key Reagents Conditions Advantages Limitations
Direct Chlorination 4-phenylpyrimidine POCl3, base (triethylamine) Reflux, 80–110 °C, 4–8 h Straightforward, high yield Requires careful temperature control
Diazotization-Coupling-Reduction Aniline derivatives + 2,5-dichlorophenamide NaNO2, HCl, Zn powder 0–5 °C (diazotization), 90–105 °C (reduction) High purity intermediates Multi-step, longer reaction time
Nucleophilic substitution (less common) 2,5-dichloropyrimidine + phenyl nucleophile Phenyl boronic acid, Pd catalyst (if coupling) Mild to moderate temperatures Selective substitution possible Requires catalysts, more steps

The preparation of this compound primarily relies on chlorination of 4-phenylpyrimidine derivatives using phosphorus oxychloride under reflux conditions with a base. Alternative multi-step methods involving diazotization, azo coupling, and reduction provide access to related intermediates and can be adapted for this compound. Reaction parameters such as temperature, pH, and catalyst choice are critical for optimizing yield and purity. Sustainable practices including solvent recycling and waste minimization are increasingly integrated into these methods.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield 2-amino-5-chloro-4-phenylpyrimidine .

Scientific Research Applications

Chemical Synthesis and Building Block

Synthesis Methods
The synthesis of 2,5-Dichloro-4-phenylpyrimidine typically involves chlorination reactions and substitution processes. A common method begins with 2,4-dichloropyrimidine, which reacts with phenyl groups in the presence of bases like potassium carbonate and solvents such as dimethylformamide. This reaction pathway allows for the efficient formation of the desired pyrimidine derivative.

Role in Drug Development
As a building block for more complex pyrimidine derivatives, this compound has been utilized in the synthesis of various pharmaceuticals. Its structure enables the formation of compounds with potential pharmacological activities, particularly in medicinal chemistry. The nitrogen-containing heterocycles derived from it have been shown to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties .

Biological Applications

Enzyme Inhibition Studies
this compound is used in studies focusing on enzyme inhibition. Its structural similarity to biologically active molecules allows researchers to investigate its interactions with specific enzymes and receptors. For example, it has been noted for its potential to inhibit certain enzymes that play roles in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

Antiviral Activity
Recent studies have highlighted the compound's antiviral properties. Research involving cell lines has demonstrated that derivatives of pyrimidines can inhibit viral infections, including those caused by human cytomegalovirus (HCMV). The mechanisms by which these compounds exert their effects often involve disrupting viral entry pathways or inhibiting gene expression critical for viral replication .

Therapeutic Potential

Anti-Cancer Properties
The compound has garnered attention for its potential as an anticancer agent. Studies have indicated that certain derivatives can induce apoptosis in cancer cells and arrest the cell cycle at critical phases (e.g., G2/M phase), which is vital for halting tumor growth. The ability to target specific pathways involved in cancer progression makes it a candidate for further drug development .

Anti-Inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism may involve inhibiting enzymes responsible for inflammatory responses, thereby reducing edema and other symptoms associated with inflammation .

Industrial Applications

Agrochemicals and Industrial Chemicals
Beyond medicinal uses, this compound serves as an intermediate in the production of agrochemicals. Its derivatives are often employed in the synthesis of herbicides and pesticides due to their effectiveness against various agricultural pests .

Case Studies

Several case studies have explored the effects of this compound in experimental models:

Study Focus Findings
Carrageenan-Induced Edema ModelDemonstrated significant anti-inflammatory effects when administered to test subjects.
Anti-HCMV ActivityIdentified as effective against HCMV infection through inhibition of early gene expression .
Cancer Cell LinesInduced apoptosis and cell cycle arrest in breast and colon cancer models .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name (CAS No.) Substituents Key Features Potential Applications
This compound 2-Cl, 5-Cl, 4-Ph High electrophilicity, aromatic stacking capability Drug intermediates, kinase inhibitors
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine (EN300-384007) 2-Cl, 5-Cl, 4-NH(4-F-Ph) Fluorine enhances polarity; amine group enables hydrogen bonding Anticancer agents, enzyme inhibitors
2-(2,5-Dichloro-4-pyrimidinyl)amino-N-(1-methylethyl)benzamide (1022970-74-6) 2-Cl, 5-Cl, 4-NH-benzamide(isopropyl) Amide linkage improves solubility; isopropyl adds steric hindrance Kinase inhibitor intermediates
2,5-Dichloro-4,6-dimethylpyrimidine (19573-83-2) 2-Cl, 5-Cl, 4-Me, 6-Me Methyl groups increase lipophilicity; reduced steric hindrance vs. phenyl Agrochemical precursors
2-Chloro-4-methyl-6-phenylpyrimidine (32785-40-3) 2-Cl, 4-Me, 6-Ph Single chlorine reduces reactivity; methyl enhances metabolic stability Fragrance intermediates, ligands
2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine (241164-09-0) 2-Cl, 4-Me, 6-CF3 Trifluoromethyl group boosts electron-withdrawing effects and stability Herbicides, fluorinated APIs

Substituent Effects on Reactivity and Stability

  • Chlorine vs. Methyl/Trifluoromethyl: The dual chlorine atoms in this compound render it more reactive in Suzuki couplings or aminations compared to mono-chlorinated analogs like 2-Chloro-4-methyl-6-phenylpyrimidine .
  • Phenyl vs. Fluorophenyl/Benzamide : The phenyl group in the target compound enables π-π stacking in drug-receptor interactions, whereas the fluorophenyl group in EN300-384007 increases polarity and metabolic stability . The benzamide substituent in 1022970-74-6 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • Trifluoromethyl Impact : The CF3 group in 241164-09-0 significantly increases electron-withdrawing effects and resistance to enzymatic degradation, making it suitable for herbicides .

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